molecular formula C16H40HfN4 B025824 四(二乙基氨基)铪 CAS No. 19824-55-6

四(二乙基氨基)铪

货号: B025824
CAS 编号: 19824-55-6
分子量: 467.0 g/mol
InChI 键: VBCSQFQVDXIOJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Atomic number of base material: 72 Hafnium

科学研究应用

半导体制造

四(二乙基氨基)铪在半导体制造中被广泛用作原子层沉积 (ALD) 的前驱体。 它有助于生长高质量的二氧化铪 (HfO2) 薄膜,这些薄膜因其高介电常数和热稳定性而在先进的半导体器件中起着不可或缺的作用 . 这些薄膜用作晶体管中的栅极介电层,从而提高了器件性能并允许电子元件进一步微型化。

纳米技术

在纳米技术领域,这种化合物在纳米材料合成中起着关键作用。 它用于纳米粒子的沉积和纳米级厚薄膜的形成,这对于开发纳米级晶体管、光电探测器、LED 和太阳能电池至关重要 .

光伏电池

四(二乙基氨基)铪在光伏电池中的作用正在兴起,特别是在硅表面的钝化方面。 通过 ALD 沉积的超薄二氧化铪层可以增强太阳能电池中硅的光电化学性能和保护能力,有可能导致更高效的能量转换 .

化学气相沉积 (CVD)

该化合物也是 CVD 过程中生产各种金属氧化物的先驱体。 CVD 是一种创建具有特定性质的涂层和薄膜的关键技术,可应用于传感器、光学器件和保护性涂层 .

催化剂

虽然传统上不被认为是催化剂,但四(二乙基氨基)铪的特性表明其具有潜在的催化应用。 其在原子级形成键和层的能力可以在需要纳米级精度和控制的化学反应的催化中得到利用 .

安全和危害

Tetrakis(diethylamido)hafnium(IV) is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gas (Category 2). It may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) .

未来方向

Tetrakis(diethylamido)hafnium(IV) is used as a precursor for atomic layer deposition of Hafnium Oxide nanolaminates, which are used as a replacement for Silicon oxide in semiconductor devices .

作用机制

Target of Action

Hafnium, Tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV) or Tetrakis(diethylamino)hafnium, is primarily used in the semiconductor industry. Its primary targets are silicon wafers where it is used to deposit hafnium oxide films .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the Hafnium, Tetrakis(diethylamino)- precursor is used with a moisture co-reactant to deposit hafnium oxide films onto H-terminated Si substrate . This interaction results in the formation of a thin layer of hafnium oxide on the silicon wafer .

Biochemical Pathways

The biochemical pathways involved in the action of Hafnium, Tetrakis(diethylamino)- are primarily physical and chemical rather than biological. The process of Atomic Layer Deposition involves a series of surface reactions that occur sequentially. These reactions result in the formation of a thin, uniform layer of hafnium oxide on the silicon wafer .

Pharmacokinetics

Its physical properties, such as its boiling point of 130 °c/001 mmHg and density of 1249 g/mL at 25 °C, influence its behavior during the ALD process .

Result of Action

The result of the action of Hafnium, Tetrakis(diethylamino)- is the formation of a thin, uniform layer of hafnium oxide on the silicon wafer. This layer is crucial in the manufacture of semiconductors, as it serves as a high-k dielectric layer in metal-oxide-semiconductor field-effect transistors (MOSFETs) .

Action Environment

The action of Hafnium, Tetrakis(diethylamino)- is influenced by several environmental factors. The temperature of the ALD process, for example, can significantly affect the quality of the hafnium oxide layer formed . Additionally, the compound is classified as a flammable liquid and a water-reactive substance, indicating that it must be handled and stored carefully to ensure safety and stability .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(diethylamido)hafnium(IV) involves the reaction of hafnium tetrachloride with diethylamine in a solvent followed by the addition of excess diethylamine to form the final product.", "Starting Materials": ["Hafnium tetrachloride", "Diethylamine"], "Reaction": ["Step 1: Dissolve hafnium tetrachloride in a suitable solvent such as toluene or tetrahydrofuran.", "Step 2: Add diethylamine dropwise to the solution while stirring.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Add excess diethylamine to the reaction mixture and continue heating for several more hours.", "Step 5: Allow the reaction mixture to cool to room temperature and filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to yield the final product, Tetrakis(diethylamido)hafnium(IV)."] }

CAS 编号

19824-55-6

分子式

C16H40HfN4

分子量

467.0 g/mol

IUPAC 名称

diethylazanide;hafnium(4+)

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI 键

VBCSQFQVDXIOJL-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

规范 SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(diethylamido)hafnium(IV)
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Tetrakis(diethylamido)hafnium(IV)
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Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 6
Tetrakis(diethylamido)hafnium(IV)

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